N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide
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Overview
Description
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide typically involves the reaction of 5-(methoxymethyl)-1,3,4-thiadiazole-2-thiol with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as recrystallization, distillation, and chromatography may be employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide
- N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]nicotinamide
- N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,4,6-trimethylbenzenesulfonamide
Uniqueness
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is unique due to its specific structural features, such as the presence of the 2,2-dimethylpropanamide group. This structural variation can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H15N3O2S |
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Molecular Weight |
229.30 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C9H15N3O2S/c1-9(2,3)7(13)10-8-12-11-6(15-8)5-14-4/h5H2,1-4H3,(H,10,12,13) |
InChI Key |
MNROLQSRWWZWPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)COC |
Origin of Product |
United States |
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